N-(2-aminoethyl)quinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-quinazolin-4-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-5-6-12-10-8-3-1-2-4-9(8)13-7-14-10/h1-4,7H,5-6,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIMHGQBYIQLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323225 | |
| Record name | N-(2-aminoethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-37-2 | |
| Record name | NSC403389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-aminoethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Aminoethyl Quinazolin 4 Amine and Its Analogues
General Synthetic Strategies for Quinazoline (B50416) Core Construction
The quinazoline scaffold is a privileged structure in drug discovery, and numerous methods have been developed for its synthesis. arkat-usa.orgchim.it These strategies often involve the cyclization of appropriately substituted benzene (B151609) rings.
Cyclization Reactions Involving Anthranilic Acid Derivatives
A cornerstone in quinazoline synthesis is the use of anthranilic acid and its derivatives. researchgate.netgeneris-publishing.com These methods capitalize on the ortho-amino and carboxyl functionalities to build the pyrimidine (B1678525) ring of the quinazoline system.
One common approach involves the condensation of anthranilic acid with formamide, known as the Niementowski reaction, which can be performed under thermal conditions to yield 4(3H)-quinazolinone. generis-publishing.commdpi.com The yield of this reaction can be significantly improved by optimizing conditions such as temperature and reactant ratios. generis-publishing.com
Alternatively, anthranilic acid can be acylated with acyl chlorides, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then treated with ammonia (B1221849) or amines to furnish the desired quinazolinone derivatives. nih.gov Isatoic anhydride, another derivative of anthranilic acid, can also serve as a starting material, reacting with ammonium (B1175870) hydroxide (B78521) and then ethyl orthoformate to produce 4-(3H)-quinazolinone. mdpi.com
Modern variations of these cyclization reactions aim for greater efficiency and sustainability. For instance, one-pot syntheses of quinazoline-2,4(1H,3H)-diones have been developed from anthranilic acid derivatives and potassium cyanate (B1221674) in water, offering an eco-friendly alternative. jst.go.jpresearchgate.net
Table 1: Cyclization Reactions for Quinazoline Core Synthesis
| Starting Material | Reagents | Product | Key Features |
| Anthranilic acid | Formamide | 4(3H)-Quinazolinone | Niementowski reaction; thermal conditions. generis-publishing.commdpi.com |
| Anthranilic acid | Chloro acyl chloride, Acetic anhydride, Hydrazine hydrate/Ammonium acetate | Fused quinazolinones | Forms a benzoxazinone intermediate. nih.gov |
| Isatoic anhydride | Ammonium hydroxide, Ethyl orthoformate | 4-(3H)-Quinazolinone | Two-step process involving amination and cyclization. mdpi.com |
| Anthranilic acid derivatives | Potassium cyanate, NaOH, HCl | Quinazoline-2,4(1H,3H)-diones | Eco-efficient one-pot synthesis in water. jst.go.jp |
Nucleophilic Aromatic Substitution (SNAr) Reactions in Quinazoline Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of the quinazoline ring, especially when starting from halogenated precursors. chim.itresearchgate.net This approach is particularly useful for introducing various substituents at specific positions of the quinazoline core.
The reaction of 2,4-dichloroquinazolines with a wide range of nucleophiles, such as anilines, benzylamines, and aliphatic amines, demonstrates high regioselectivity. mdpi.comnih.gov Typically, the substitution occurs preferentially at the C4 position under mild conditions, leaving the C2 position available for further modification under harsher conditions. stackexchange.com This regioselectivity is attributed to the higher electrophilicity of the C4 carbon, a finding supported by theoretical DFT calculations which show a higher LUMO coefficient at this position. mdpi.comnih.gov
The efficiency of SNAr reactions can be influenced by the choice of solvent, base, and temperature. nih.gov For instance, microwave-assisted N-arylation of 4-chloroquinazolines has been shown to be a rapid and efficient method for producing 4-anilinoquinazolines. nih.gov
Condensation Reactions with 2,4-Dichloroquinazoline (B46505)
The high reactivity of the chlorine atoms in 2,4-dichloroquinazoline makes it a versatile starting material for the synthesis of a variety of quinazoline derivatives. acs.org The differential reactivity of the two chlorine atoms allows for sequential and regioselective substitutions.
As mentioned, nucleophilic attack generally occurs first at the C4 position. stackexchange.com This allows for the synthesis of 2-chloro-4-substituted quinazolines by reacting 2,4-dichloroquinazoline with one equivalent of a nucleophile. mdpi.com The remaining chlorine at the C2 position can then be substituted by a second, different nucleophile, often requiring more forcing reaction conditions. stackexchange.comdigitellinc.com This stepwise approach provides access to a diverse range of 2,4-disubstituted quinazolines.
Table 2: Regioselectivity in Reactions of 2,4-Dichloroquinazoline
| Position | Reactivity | Typical Conditions for Substitution | Resulting Product |
| C4 | More reactive | Mild conditions (e.g., room temperature) nih.gov | 2-Chloro-4-substituted quinazoline mdpi.com |
| C2 | Less reactive | Harsher conditions (e.g., reflux) stackexchange.com | 2,4-Disubstituted quinazoline digitellinc.com |
Specific Synthetic Approaches to N-(2-aminoethyl)quinazolin-4-amine and Analogues
The synthesis of the title compound, this compound, and its analogues builds upon the general strategies for quinazoline core construction, followed by the specific introduction of the aminoethyl side chain.
Preparation of Key Intermediates for Aminoethyl Substitution
A common strategy involves the initial synthesis of a 4-chloroquinazoline (B184009) intermediate. This is typically achieved by treating a quinazolin-4-one precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinazoline is a key electrophilic intermediate, primed for nucleophilic substitution by an amino-containing group.
For the synthesis of this compound, a protected form of ethylenediamine (B42938), such as N-Boc-ethylenediamine, is often used as the nucleophile. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the amino functionalities, preventing unwanted side reactions and allowing for selective reaction at the other amino group. The reaction between 4-chloroquinazoline and N-Boc-ethylenediamine yields the protected precursor, N-(2-(Boc-amino)ethyl)quinazolin-4-amine. Subsequent deprotection, typically under acidic conditions, removes the Boc group to afford the final product.
Direct Amination and Amidation Strategies
Direct amination methods offer a more streamlined approach to installing the aminoethyl group. One such strategy involves the direct reaction of a 4-chloroquinazoline with an excess of ethylenediamine. digitellinc.com While this method is straightforward, it can sometimes lead to the formation of bis-adducts or other side products, necessitating careful control of reaction conditions and purification.
Another direct approach is the amination of quinazolin-4(3H)-ones. For example, a method has been developed for the direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide (DMF) as the nitrogen source, mediated by 4-toluenesulfonyl chloride (TsCl) to activate the C-OH bond. organic-chemistry.org While this specific example leads to a dimethylamino group, the principle of activating the 4-position for direct amination could potentially be adapted for the introduction of an aminoethyl group using a suitable aminoethyl-containing reagent.
Rhodium-catalyzed C-H amination has also emerged as a modern technique for the direct introduction of amino groups onto the quinazoline scaffold, demonstrating high regioselectivity and functional group tolerance. researchgate.net
Table 3: Specific Synthetic Approaches
| Strategy | Key Intermediate/Reagent | Key Transformation |
| Protected Amine Substitution | 4-Chloroquinazoline, N-Boc-ethylenediamine | SNAr followed by deprotection |
| Direct Amination | 4-Chloroquinazoline, Ethylenediamine | Direct SNAr with an unprotected diamine digitellinc.com |
| Direct Amination of Quinazolinone | Quinazolin-4(3H)-one, TsCl, Amine source | C-OH activation followed by amination organic-chemistry.org |
Advanced Synthetic Techniques in Quinazoline Chemistry
Modern synthetic chemistry provides a sophisticated toolkit for the construction of complex heterocyclic systems like quinazolines. Techniques such as microwave-assisted synthesis, transition metal-catalyzed reactions, and green chemistry approaches are at the forefront of this evolution, enabling rapid and efficient access to a diverse range of quinazoline derivatives.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has become an invaluable technique in the synthesis of quinazoline-based compounds. rsc.orgnih.gov By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating methods, often leading to higher product yields and purity. nih.govajgreenchem.com This is due to the direct and efficient heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. nih.govnih.gov
The application of MAOS is widespread in quinazoline chemistry, including in key cyclization steps. vanderbilt.edu For instance, the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be significantly improved under microwave conditions. frontiersin.org Solvent-free reactions are also a key advantage, reducing the environmental impact and simplifying the work-up procedure. frontiersin.orgnih.gov For example, the synthesis of quinazolinones from anthranilic acid and amines has been effectively carried out using microwave irradiation, sometimes in combination with deep eutectic solvents, further enhancing the green credentials of the process. tandfonline.comtandfonline.com
Table 1: Comparison of MAOS and Conventional Heating in Quinazoline Synthesis
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Quinazolinone Synthesis | Prolonged refluxing, lower yields | 2–6 minutes, higher yields | frontiersin.org |
| Three-Component Synthesis | 48 hours, 20-35% yield | 1.5 hours, up to 80% yield | nih.gov |
| Cyclization of Anthranilic Acid | Hours, moderate yields | Minutes, good to excellent yields | vanderbilt.edu |
This table is for illustrative purposes and specific results can vary based on substrates and reaction conditions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)
Transition metal catalysis, particularly using palladium, has transformed the functionalization of the quinazoline scaffold. nih.gov These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds, which is essential for creating a diverse library of analogs. bohrium.com
Palladium-catalyzed cross-coupling reactions are particularly prominent:
Direct Arylation: Palladium catalysts, sometimes assisted by copper, can be used for the direct arylation of the quinazolinone core, providing a straightforward route to 2-arylquinazolin-4-ones. organic-chemistry.org This C-H functionalization is a powerful tool for derivatization. nih.gov
Buchwald-Hartwig Amination: This reaction is a key method for forming C-N bonds, which is directly applicable to installing the amino side chains found in many biologically active quinazolines.
Suzuki and Heck Couplings: These reactions are instrumental in attaching aryl, vinyl, and other groups to the quinazoline ring, allowing for extensive structural modifications. mdpi.com
Beyond palladium, other transition metals like copper, iron, and manganese are also employed. mdpi.comfrontiersin.org Copper-catalyzed reactions, for instance, can be used for the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles or via isocyanide insertion. organic-chemistry.orgacs.org Iron-catalyzed reactions provide an economical and environmentally friendly option for creating quinazoline derivatives. mdpi.comfrontiersin.org
Green Chemistry Approaches in Quinazoline Synthesis
The principles of green chemistry are increasingly being integrated into quinazoline synthesis to reduce its environmental impact. nih.govresearchgate.net This involves the use of safer solvents, recyclable catalysts, and energy-efficient processes. organic-chemistry.org
Key green strategies include:
Use of Benign Solvents: Water has been successfully used as a solvent for the synthesis of dihydroquinazolin-4-ones, catalyzed by solid acids like zeolites. researchgate.net Other sustainable solvents, such as deep eutectic solvents (DES), have been used in combination with microwave assistance. tandfonline.comtandfonline.comscilit.com
Catalyst-Free and Metal-Free Reactions: Some synthetic routes have been developed to avoid the use of metal catalysts altogether. For example, a four-component reaction using anilines, aldehydes, and ammonium iodide can produce substituted quinazolines without a metal catalyst. rsc.org
Energy Efficiency: As discussed, MAOS is considered a green technology due to its reduced energy consumption and potential for solvent-free reactions. ajgreenchem.com
Atom Economy: One-pot, multi-component reactions are favored as they increase atom economy by combining several synthetic steps without isolating intermediates, thereby reducing waste. nih.gov
Strategies for Chemical Derivatization and Scaffold Functionalization
The quinazoline scaffold is highly amenable to chemical modification, allowing for the systematic exploration of its chemical space. chim.itresearchgate.net Functionalization can be targeted at several positions, most commonly C2, C4, and the benzene ring, to tune the molecule's properties. researchgate.net
Functionalization at C4: The C4 position is a frequent site for modification. Starting from a 4-chloroquinazoline intermediate, a variety of nucleophiles such as amines, thiols, and hydrazines can be introduced. rroij.comrroij.com This is a key step in the synthesis of compounds like this compound. The resulting amino group can be further derivatized, for example, by reaction with thiophosgene (B130339) to form an isothiocyanate, which can then be converted to a wide range of thiourea (B124793) derivatives. nih.gov
Functionalization at C2: The C2 position can also be selectively modified. For instance, starting with a 2-chloro-4-sulfonylquinazoline, a reaction with an azide (B81097) nucleophile can lead to a "functional group swap," where the sulfonyl group is ultimately replaced at the C2 position. nih.gov This allows for the introduction of various functionalities at a traditionally less reactive site.
Functionalization of the Benzene Ring: The benzene portion of the quinazoline core can be substituted to modulate electronic and steric properties. For example, a nitro group can be introduced and subsequently reduced to an amine, which serves as a versatile handle for further derivatization. nih.gov This approach has been used to create libraries of (4-phenylamino)quinazoline derivatives. nih.gov
C-H Functionalization: Direct C-H functionalization, often catalyzed by transition metals, is an increasingly important strategy for derivatizing the quinazoline core without the need for pre-functionalized starting materials. nih.gov This approach allows for the introduction of aryl, alkyl, and other groups at various positions on the scaffold.
These derivatization strategies, often used in combination, provide a powerful platform for generating novel quinazoline-based compounds with diverse structures and properties.
Advanced Spectroscopic and Analytical Characterization in N 2 Aminoethyl Quinazolin 4 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
¹H-NMR spectroscopy maps the hydrogen atoms within a molecule, providing data on their electronic environment, number, and proximity to other nuclei. In N-(2-aminoethyl)quinazolin-4-amine, the spectrum is expected to show distinct signals for the aromatic protons of the quinazoline (B50416) ring, the protons of the ethylenediamine (B42938) side chain, and the amine protons.
The protons on the quinazoline ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic system. montana.edu The protons of the ethyl side chain, being adjacent to nitrogen atoms, are expected to resonate at approximately δ 3.0-4.0 ppm. montana.edu The amine (NH and NH₂) protons often present as broad signals, and their chemical shifts can vary (typically δ 0.5-5.0 ppm) depending on the solvent, concentration, and hydrogen bonding. libretexts.orglibretexts.org Their signals can be confirmed by their disappearance upon the addition of D₂O. libretexts.orglibretexts.org
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |
|---|---|---|---|
| Quinazoline Aromatic-H | 7.0 - 8.5 | Multiplets (m), Doublets (d) | Signals correspond to protons on the fused benzene (B151609) ring. |
| Side Chain -CH₂- (attached to quinazoline N) | ~3.8 | Triplet (t) or Multiplet (m) | Deshielded by the adjacent quinazoline ring nitrogen. |
| Side Chain -CH₂- (terminal) | ~3.0 | Triplet (t) or Multiplet (m) | Adjacent to the primary amine group. |
| Quinazoline -NH- | Variable (broad) | Singlet (s) | Chemical shift is concentration and solvent dependent. |
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its attached atoms.
The carbons of the quinazoline ring are expected in the aromatic region of the spectrum, typically between δ 115 and 160 ppm. montana.eduresearchgate.net The carbons of the aliphatic ethyl side chain, being attached to nitrogen atoms, will appear further upfield, generally in the δ 37-65 ppm range. libretexts.orglibretexts.org
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) | Notes |
|---|---|---|
| Quinazoline C=N | ~159-160 | Carbons involved in the pyrimidine (B1678525) ring of the quinazoline system. researchgate.net |
| Quinazoline C-N | ~155 | Carbon atom at the junction of the two rings. |
| Quinazoline Aromatic C-H & C-C | ~115-135 | Carbons of the benzene portion of the quinazoline core. montana.eduresearchgate.net |
| Side Chain -CH₂- (attached to quinazoline N) | ~45-55 | Aliphatic carbon adjacent to the secondary amine. |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to display several characteristic bands. The presence of both primary (R-NH₂) and secondary (Ar-NH-R) amine groups will result in distinct N-H stretching absorptions. Primary amines typically show two bands (one asymmetric, one symmetric) in the 3500-3300 cm⁻¹ region, while secondary amines show a single band. orgchemboulder.comopenstax.org Additionally, C-N stretching vibrations for both aromatic and aliphatic amines will be visible, along with characteristic aromatic C=C and C=N stretching frequencies from the quinazoline ring. researchgate.netorgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3400-3250 (two bands) | Medium-Weak |
| Secondary Amine (Ar-NH-R) | N-H Stretch | 3350-3310 (one band) | Medium-Weak |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | Medium-Strong |
| Quinazoline Ring | C=N and C=C Stretch | 1620-1550 | Medium-Strong |
| Aromatic C-N | C-N Stretch | 1335-1250 | Strong |
| Aliphatic C-N | C-N Stretch | 1250-1020 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can also provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₁₂N₄), the monoisotopic mass is 188.1062 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with exceptional accuracy. montana.eduresearchgate.net The spectrum will typically show the protonated molecular ion [M+H]⁺ at m/z 189.1140 in positive ion mode. montana.edu
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample and confirming the identity of its components. In the analysis of this compound, an LC method, such as reversed-phase chromatography, would first separate the target compound from any unreacted starting materials, byproducts, or other impurities. scispace.com The eluent then flows into the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for the confirmation that the main peak has the correct molecular weight for the target compound (m/z 189.1140 for [M+H]⁺) and that any impurity peaks have different masses. For complex biological samples or challenging separations, derivatization of the amine groups can be employed to improve chromatographic behavior and detection sensitivity. scispace.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. While simple aliphatic amines have weak absorptions, the extended π-system of the quinazoline ring in this compound is expected to produce strong UV absorptions. libretexts.org The interaction of the nitrogen lone pairs with the aromatic ring system shifts the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted aromatic hydrocarbons. libretexts.orglibretexts.org
The spectrum is expected to show characteristic absorptions corresponding to π → π* and n → π* electronic transitions within the aromatic heterocycle. This technique is highly useful for quantitative analysis and for assessing the purity of a sample. The presence of unexpected absorption peaks can indicate the presence of impurities with different chromophoric systems.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This destructive method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen gas—are separated and quantified, allowing for the calculation of the elemental composition of the original substance. measurlabs.com
The primary purpose of CHN analysis in the context of synthesizing this compound is to verify that the empirical formula of the synthesized product matches its theoretical formula, C₁₀H₁₂N₄. asianpubs.org A close correlation between the experimentally determined percentages and the calculated theoretical values, typically within a margin of ±0.4%, provides strong evidence of the compound's purity and correct elemental makeup.
The theoretical elemental composition of this compound is calculated from its molecular formula (C₁₀H₁₂N₄) and the atomic weights of its constituent elements.
Chromatographic Techniques for Purification and Purity Evaluation
Chromatography is an indispensable tool in the synthesis of this compound, utilized for both the purification of the final product and the assessment of its purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely employed to separate the target compound from unreacted starting materials, byproducts, and other impurities. semanticscholar.org
HPLC is a highly sensitive and quantitative technique used to determine the purity of the final this compound product. In many research contexts, a purity of over 97% is required for subsequent applications, and HPLC is the standard method for this verification. semanticscholar.org
The method involves injecting a solution of the compound into a column packed with a stationary phase. A high-pressure pump moves a solvent mixture, the mobile phase, through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For quinazolinamine derivatives, reverse-phase HPLC is commonly used, where the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. semanticscholar.orgcsic.es A UV detector is typically used to monitor the column effluent, as the quinazoline ring system contains a strong chromophore that absorbs UV light. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Thin Layer Chromatography is a rapid, qualitative, and cost-effective method used extensively during the synthesis of this compound. Its primary applications are to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot, and to make a preliminary assessment of the purity of the intermediates and the final compound. semanticscholar.org
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, which serves as the stationary phase (most commonly silica (B1680970) gel). The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and components of the sample mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. This differential movement results in the separation of the components.
After development, the separated spots are visualized. Since quinazolines are UV-active, spots can often be seen under a UV lamp (at 254 nm). For enhanced visualization, especially given the presence of the primary amine group, specific staining reagents can be used. illinois.edu Ninhydrin spray, for instance, reacts with primary and secondary amines to produce a characteristic purple or pink spot upon heating. illinois.eduyoutube.com
Biological Activity and Preclinical Pharmacological Investigations
Anticancer and Antitumor Activity Studies
Derivatives of the quinazolin-4-amine (B77745) structure have demonstrated notable efficacy as anticancer agents in a variety of preclinical models. The primary mechanisms explored include the direct inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and prevention of cancer cell spread.
The antiproliferative activity of quinazolin-4-amine derivatives has been evaluated against a broad spectrum of human cancer cell lines. The efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical modifications of the quinazoline (B50416) core and the cancer cell type.
For instance, a series of novel quinazoline derivatives containing a sulfonamide moiety demonstrated potent antiproliferative activities. One such compound, 4d , exhibited remarkable activity against breast cancer (MCF-7), lung cancer (A549), colon cancer (LoVo), and liver cancer (HepG2) cell lines, with IC50 values of 2.5 µM, 5.6 µM, 6.87 µM, and 9 µM, respectively nih.gov. Another derivative in the same series, 4f , also showed promising activity against these cell lines nih.gov. Similarly, newly designed 4-aminoquinazoline derivatives have shown significant potency; compound 19e was noted for its ability to inhibit colony formation in NCI-H1975 non-small cell lung cancer cells and PC-3 prostate cancer cells researchgate.net.
Further studies have highlighted the broad-spectrum activity of this class of compounds. A derivative, 2-morpholino-N-(quinazolin-4-yl) acetohydrazide (5e) , showed significant growth inhibition against multiple cancer cell lines, including colon cancer (SW-620) and breast cancer (MDA-MB-231) nih.gov. Other research has identified 4-aminoquinazoline derivatives with potent activity against various cell lines including prostate (PC3), cervical (HeLa), and lung (A549) cancers nih.govx-mol.com. Specifically, certain 4,6-disubstituted quinazoline derivatives displayed strong anti-proliferative effects against colon cancer (HCT-116) and breast cancer (MCF-7) cells emanresearch.org. The cytotoxic effects of various other derivatives have also been documented against cell lines such as epidermoid carcinoma (A431) and pancreatic cancer (MIAPaCa) emanresearch.org.
Table 1: Antiproliferative Activity (IC50) of Selected Quinazolin-4-amine Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Derivative 4d | MCF-7 | Breast | 2.5 | nih.gov |
| A549 | Lung | 5.6 | nih.gov | |
| LoVo | Colon | 6.87 | nih.gov | |
| HepG2 | Liver | 9.0 | nih.gov | |
| Derivative 4f | MCF-7 | Breast | 5.0 | nih.gov |
| A549 | Lung | 10.14 | nih.gov | |
| LoVo | Colon | 9.76 | nih.gov | |
| HepG2 | Liver | 11.7 | nih.gov | |
| Quinazolinone Derivatives | HepG-2 | Liver | 2.46 - 36.85 | nih.govbue.edu.eg |
| MCF-7 | Breast | 3.87 - 88.93 | nih.govbue.edu.eg | |
| 2-[3-(2-aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine | HCT-116 | Colon | N/A | semanticscholar.org |
| A549 | Lung | N/A | semanticscholar.org |
Beyond inhibiting proliferation, quinazolin-4-amine derivatives actively induce cell death in malignant cells, primarily through apoptosis. This programmed cell death is often preceded by cell cycle arrest at specific checkpoints, preventing damaged cells from dividing.
Studies on novel 4-aminoquinazoline derivatives have shown they can cause cell cycle arrest at the G1 phase. This arrest is linked to the inhibition of critical signaling pathways like PI3K/Akt, which subsequently leads to apoptosis through a mitochondrial-dependent pathway nih.gov. Other synthesized aminoquinazoline derivatives have been observed to induce cell cycle arrest at either the S phase or G1 phase in different cancer cell lines, including renal and breast cancer nih.gov. This arrest is associated with a significant increase in the percentage of cells undergoing apoptosis compared to untreated controls nih.gov.
The induction of apoptosis is a key mechanism for many quinazoline-based compounds. For example, the derivative 2,4-diamino-quinazoline (2,4-DAQ) , a close structural analog of the subject compound, has been shown to suppress gastric cancer cell growth by initiating the apoptotic pathway nih.gov. The compound 2-[3-(2-aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine was also confirmed as an apoptosis inducer in HCT-116 and A549 cancer cells semanticscholar.org. The mechanism often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade jofamericanscience.org. Investigations into 3,4-dihydroquinazolinone derivatives revealed they could induce a significant increase in early apoptosis and cause cell cycle arrest at the G2/M phase in HepG-2 cells nih.govbue.edu.egbue.edu.eg. This is consistent with the general understanding that many quinazoline-based anticancer agents function by up-regulating pro-apoptotic genes (like Bax and caspases) and down-regulating anti-apoptotic genes (like Bcl-2) nih.gov.
The spread of cancer cells from the primary tumor to distant organs, known as metastasis, is a major cause of mortality. A crucial aspect of metastasis is the ability of cancer cells to migrate and invade surrounding tissues. Preclinical studies indicate that certain quinazolin-4-amine derivatives can inhibit these processes.
Research on 2,4-diamino-quinazoline (2,4-DAQ) , which differs from N-(2-aminoethyl)quinazolin-4-amine only by the absence of the ethyl group on one of the amino side chains, has demonstrated a significant inhibitory effect on the migration and invasion of gastric cancer cells nih.gov. In laboratory models such as the wound-healing assay and the Matrigel-coated Transwell invasion assay, treatment with 2,4-DAQ significantly reduced the movement and invasive capacity of cancer cells nih.gov. These findings suggest that compounds based on the 4-aminoquinazoline scaffold have the potential to interfere with the metastatic cascade nih.gov.
Antimalarial Activity Investigations
In addition to anticancer properties, the quinazolin-4-amine scaffold has been a foundation for the development of potent antimalarial agents. Research has focused on derivatives, particularly the 2-anilino-4-aminoquinazoline class, which show promise against various stages of the deadliest human malaria parasite, Plasmodium falciparum.
The life cycle of P. falciparum in humans involves asexual stages in the bloodstream, which cause the symptoms of malaria, and sexual stages (gametocytes), which are responsible for transmission to mosquitoes. An ideal antimalarial drug would target both stages.
The 2-anilino quinazoline class of compounds has shown activity against multiple life cycle stages of the parasite nih.gov. Optimized derivatives possess potent activity against the asexual blood stages of P. falciparum acs.org. Furthermore, these compounds have been shown to affect gametocytogenesis, the process by which gametocytes are formed, suggesting they could play a role in blocking malaria transmission acs.org. The class has demonstrated modest activity against asexual forms, liver schizonts, and gametocytes of P. falciparum nih.gov.
A major challenge in malaria control is the emergence and spread of parasites resistant to existing drugs. Several studies have shown that 2-anilino-4-aminoquinazoline derivatives are effective against multidrug-resistant strains of P. falciparum nih.govacs.org.
These compounds have been tested against parasite lines resistant to common antimalarials like chloroquine and mefloquine, such as the W2mef strain, and have retained potent activity acs.org. While they may be slightly less potent against some resistant strains compared to drug-sensitive ones (like 3D7), they are generally not susceptible to the same resistance mechanisms, making them valuable candidates for further development nih.govnih.gov.
**Table 2: Activity of a 2-Anilino-4-aminoquinazoline Derivative Against Drug-Sensitive and Multidrug-Resistant *P. falciparum***
| Compound | P. falciparum Strain | Resistance Profile | EC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 32 | 3D7 | Sensitive | 56 | acs.org |
| W2mef | Chloroquine/Mefloquine-Resistant | 80 | acs.org | |
| Compound 33 | 3D7 | Sensitive | 121 | acs.org |
| W2mef | Chloroquine/Mefloquine-Resistant | 75 | acs.org |
Studies against Plasmodium yoelii Liver Stage Schizonts
No studies or data were found detailing the activity of this compound against the liver stage schizonts of Plasmodium yoelii.
Antimicrobial Activity Studies
Specific data on the antimicrobial spectrum and potency of this compound is not available in the reviewed literature. While the broader class of quinazoline derivatives has been investigated for antimicrobial properties, the efficacy of this particular compound has not been detailed.
Antibacterial Spectrum and Potency against Gram-Positive Bacteria (e.g., Bacillus subtilis, Bacillus cereus, Staphylococcus epidermidis, Staphylococcus aureus, Micrococcus luteus)
There is no available research documenting the antibacterial activity of this compound against the specified Gram-positive bacteria.
Antibacterial Spectrum and Potency against Gram-Negative Bacteria (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli)
Information on the antibacterial spectrum and potency of this compound against the listed Gram-negative bacteria could not be found.
Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)
No studies were identified that evaluated the antifungal efficacy of this compound against Candida albicans or Aspergillus niger.
Anti-inflammatory Activity Research (in vitro and in vivo models)
There is no available research on the in vitro or in vivo anti-inflammatory activity of this compound.
Analgesic Activity Assessment (in vivo models)
An assessment of the analgesic activity of this compound in in vivo models has not been reported in the available literature.
Antiviral Activity Evaluations (including anti-HIV studies)
The quinazoline nucleus is a foundational structure for developing novel antiviral agents. Various derivatives have been synthesized and evaluated against a range of viruses, including Human Immunodeficiency Virus (HIV), Zika virus (ZIKV), Dengue virus (DENV), and influenza viruses.
Anti-HIV Activity: Derivatives of 4-aminoquinazoline have been a subject of interest in the search for new anti-HIV drugs. nih.gov For instance, novel polyhalogenated 2,4-diaminoquinazolines have been synthesized and assessed for their inhibitory effects. One particular derivative showed potent anti-HIV-1 activity with EC50 values of 0.6 and 1.6 µg/mL. nih.gov Other studies have focused on piperidine-substituted thiazolo[5,4-d]pyrimidines, which share a related heterocyclic system, identifying lead compounds with good anti-HIV properties. researchgate.net The mechanism of action for many of these compounds involves the allosteric inhibition of HIV reverse transcriptase (RT), an enzyme crucial for viral replication. researchgate.net Second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been developed to address resistance mutations that affect first-generation drugs. researchgate.net
Activity Against Other Viruses: Research has also demonstrated the potential of quinazolinone compounds, a related class, against ZIKV and DENV. Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of ZIKV replication. nih.gov Further optimization led to the identification of potent, non-cytotoxic compounds with EC50 values as low as 86 nM against both ZIKV and DENV in various cell lines. nih.gov These compounds appear to inhibit the attachment or entry of the virus into the host cell. nih.gov Additionally, 2-Methylquinazolin-4(3H)-one, identified from a traditional Chinese herbal formula, has shown significant in vitro antiviral activity against the influenza A virus with an IC50 of 23.8 μg/mL. mdpi.com In vivo studies in mice confirmed that this compound could reduce the lung index and the expression of viral neuraminidase (NA) and nucleoprotein (NP). mdpi.com
| Compound Class | Target Virus | Key Findings | Reference |
|---|---|---|---|
| Polyhalo 2,4-diaminoquinazolines | HIV-1 | A potent derivative (3c) showed EC50 values of 0.6 and 1.6 µg/mL. | nih.gov |
| 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | Potent compounds (22, 27, 47) exhibited EC50 values as low as 86 nM. The mechanism is suggested to be inhibition of viral attachment or entry. | nih.gov |
| 2-Methylquinazolin-4(3H)-one | Influenza A Virus | Demonstrated significant in vitro activity (IC50 = 23.8 μg/mL) and reduced viral protein expression in vivo. | mdpi.com |
| (Quinazolin-4-ylamino)methyl-phosphonates | Tobacco Mosaic Virus (TMV) | Some synthesized derivatives displayed weak to good anti-TMV activity. | nih.gov |
Antioxidant Activity Determination (in vitro assays)
Quinazoline derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. orientjchem.org The antioxidant potential of these compounds is typically evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govsapub.org
Studies on 2-substituted quinazolin-4(3H)-ones have shown that the nature and position of substituents on the phenyl ring at position 2 are critical for antioxidant activity. The presence of hydroxyl groups, particularly in ortho or para positions, is often required for potent radical scavenging activity. nih.gov For example, dihydroxy-substituted quinazolinones showed the most potent activity with EC50 values as low as 7.2 μM in a DPPH assay. nih.gov The linkage of the quinazolin-4(3H)-one scaffold with polyphenolic derivatives can enhance antiradical activity, with ortho-diphenolic compounds showing particularly good results. nih.gov The mechanism of action is attributed to the ability of these compounds to donate electrons or hydrogen atoms to neutralize free radicals. orientjchem.orgsapub.org
| Compound Class | Assay Method | Key Findings | Reference |
|---|---|---|---|
| 2-(dihydroxyphenyl)quinazolin-4(3H)-ones | DPPH | Compounds 21e, 21g, and 21h showed potent activity with EC50 values of 7.5, 7.4, and 7.2 μM, respectively. | nih.gov |
| Quinazolin-4(3H)-one linked with polyphenols | Radical scavenging assays | Ortho-diphenolic derivatives demonstrated superior antiradical action. The addition of a third phenolic group further influenced activity. | nih.gov |
| Quinazolinone–vanillin derivatives | DPPH, Nitric Oxide (NO) Scavenging | Some synthesized compounds were more effective antioxidants than the common antioxidant vanillin. | sapub.org |
| Schiff base derivatives of 3-amino-2-methyl quinazolin-4-(3H)-one | DPPH, Nitric Oxide (NO) Scavenging | Compounds with additional heteroatoms and resonance effects exhibited good antioxidant activity, comparable or superior to ascorbic acid. | orientjchem.org |
Anticonvulsant Activity Profiling (in vivo models)
The quinazoline core is a well-established pharmacophore for anticonvulsant activity, tracing back to the sedative-hypnotic drug methaqualone. nih.gov Modern research focuses on developing new quinazoline derivatives with improved efficacy and lower toxicity. mdpi.com Anticonvulsant activity is typically profiled in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. mdpi.comnih.gov
Structure-activity relationship (SAR) studies have revealed key structural requirements for anticonvulsant effects. A suitable substituent, often an amine or a substituted amine at the 4-position, and a halogen or electron-rich group at the 6- or 8-position, can enhance antiepileptic activity. mdpi.com For instance, a series of novel N-substituted-6-fluoro-quinazoline-4-amine derivatives showed significant anticonvulsant activity in the scPTZ and MES tests. Three compounds from this series exhibited higher potency (ED50 of 140-165 mg/kg) than the reference drugs methaqualone and valproate. mdpi.com Similarly, other quinazoline-4(3H)-one derivatives have demonstrated 100% protection against scPTZ-induced seizures at a dose of 100 mg/kg without causing neurotoxicity. nih.gov The proposed mechanism for some of these compounds involves interaction with the GABAA receptor. mdpi.com
| Compound Class | In Vivo Model | Key Findings | Reference |
|---|---|---|---|
| N-substituted-6-fluoro-quinazoline-4-amines | scPTZ, MES | Compounds 5b, 5c, and 5d showed high activity with ED50 values of 152, 165, and 140 mg/kg, respectively, surpassing reference drugs. | mdpi.com |
| 2,3-disubstituted quinazolin-4(3H)-ones | scPTZ | Most tested compounds exhibited anticonvulsant properties, with protection levels ranging from 16.67% to 100% at a 150 mg/kg dose. | mdpi.com |
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | scPTZ | Several compounds exhibited moderate to significant activity compared to the diazepam standard. | nih.gov |
| Substituted quinazoline-4(3H)-ones | scPTZ | Compounds 8, 13, and 19 provided 100% protection against myoclonic seizures and were found to be 3-4 times more potent than ethosuximide. | nih.gov |
Other Investigated Therapeutic Potentials
Derivatives of 4-aminoquinazoline have been explored for their potential as anti-hypertensive agents, primarily acting as alpha 1-adrenoceptor antagonists. nih.gov A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated in spontaneously hypertensive rats. Several propanediamine derivatives demonstrated good anti-hypertensive activity when administered orally. nih.gov One of the most active derivatives, alfuzosin, showed high selectivity for peripheral alpha 1-postjunctional adrenoceptors and was subsequently selected for clinical evaluation. nih.gov Another study synthesized a 2-substituted 4(3H)-quinazolinone containing a guanidino moiety, which also showed anti-hypertensive activity in anesthetized spontaneously hypertensive rats. nih.gov
The quinazoline scaffold has yielded potent inhibitors of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov A series of N-phenethyl-quinazolin-4-yl-amines were investigated as inhibitors of cytochrome bd oxidase (cyt-bd), a key component of the Mtb respiratory chain. nih.govntu.edu.sg The lead compound in this class had an IC50 of 27 µM against M. tuberculosis H37Rv. nih.gov Further synthesis and screening of 22 new analogues identified two compounds that were more active against three different mycobacterial strains than the natural cyt-bd inhibitor aurachin D. nih.gov Similarly, screening of 4-anilinoquinazolines identified compounds with high potency against Mtb. Key structural features for activity included a benzyloxy aniline (B41778) group and a 6,7-dimethoxy quinazoline ring. nih.govresearchgate.net
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| N-phenethyl-quinazolin-4-yl-amines | Cytochrome bd oxidase | Identified compounds (12a, 19a) more active than the natural inhibitor aurachin D against M. bovis BCG and M. tuberculosis. | nih.govntu.edu.sg |
| 4-anilinoquinazolines | Mycobacterium tuberculosis | Identified potent inhibitors; 6,7-dimethoxy substitution on the quinazoline ring was important for activity. | nih.govresearchgate.net |
| Tryptanthrin (natural quinazolinone alkaloid) | Mycobacterium tuberculosis | Active against Mtb H37Rv with a MIC99 of 4.0 μM. | mdpi.com |
The quinazolin-4(3H)-one ring system is known to be associated with central nervous system depressant activities. nih.gov This property is linked to the historical use of methaqualone as a sedative-hypnotic. nih.gov Studies on newly synthesized 4(3H)-quinazolones have confirmed their potential to act as CNS depressants. nih.gov Research in this area often overlaps with the investigation of anticonvulsant properties, as many CNS depressants exhibit anticonvulsant effects. The evaluation of CNS depressant activity is typically carried out in animal models by observing reductions in locomotor activity or potentiation of sleep induced by other agents. researchgate.netresearchgate.net
Anti-allergic Activity
Currently, there is a lack of specific preclinical data from publicly available research on the anti-allergic activity of this compound. While the broader class of quinazoline derivatives has been investigated for various pharmacological effects, studies focusing on the direct anti-allergic properties of this specific compound are not readily found in the scientific literature.
General research into quinazoline-related compounds has explored their potential to modulate immune responses. For instance, some derivatives have been observed to interact with histamine receptors or inhibit the release of inflammatory mediators from mast cells, which are key processes in allergic reactions. nih.govnih.gov However, without direct experimental evidence on this compound, its potential efficacy as an anti-allergic agent remains speculative. Further investigation would be required to determine if this compound exhibits any meaningful activity in models of allergic response, such as passive cutaneous anaphylaxis or histamine release assays.
Anti-obesity Activity
There is no specific information available in the reviewed scientific literature regarding the anti-obesity activity of this compound. Research on the broader family of quinazolinone derivatives has in some cases explored their metabolic effects, with some studies targeting enzymes involved in lipid metabolism, such as pancreatic lipase. researchgate.net Inhibition of such enzymes is a strategy for reducing fat absorption and thereby managing obesity. researchgate.net
However, these findings relate to the general class of compounds and cannot be directly extrapolated to this compound. To ascertain any potential anti-obesity effects, this specific compound would need to be evaluated in relevant preclinical models, such as high-fat diet-induced obesity in rodents. nih.gov Such studies would need to assess parameters like body weight, food intake, fat mass, and lipid profiles.
Antidiabetic Activity
Preclinical investigations specifically detailing the antidiabetic activity of this compound are not present in the available scientific literature. The quinazoline scaffold is a common feature in various compounds that have been explored for their potential in managing diabetes. nih.gov For example, some quinazoline derivatives have been synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov By slowing the breakdown of carbohydrates, α-glucosidase inhibitors can help to manage postprandial hyperglycemia. nih.gov
Despite these broader explorations within the quinazoline chemical class, data on this compound's effect on glucose metabolism, insulin (B600854) sensitivity, or other diabetes-related pathways is absent. Dedicated studies, such as glucose tolerance tests in animal models of diabetes, would be necessary to determine if this compound possesses any antidiabetic properties. mdpi.commdpi.com
Anti-spasm Activity
There is no available research data concerning the anti-spasm activity of this compound. The investigation of smooth muscle relaxant properties has been a subject of study for various chemical entities, including some nitrogen-containing heterocyclic compounds. nih.gov The mechanisms of action for anti-spasmodic agents can vary, often involving interference with ion channels or receptors that regulate muscle contraction. nih.gov
Without specific preclinical studies on this compound, it is not possible to comment on its potential to act as a smooth muscle relaxant. To evaluate this, the compound would need to be tested in in vitro models using isolated smooth muscle preparations (e.g., from the ileum or trachea) or in in vivo models that assess gastrointestinal motility or bronchial reactivity.
Molecular Mechanisms of Action and Biological Target Identification
Kinase Inhibition and Signal Transduction Modulation
Derivatives based on the 4-aminoquinazoline structure have been extensively developed as inhibitors of several protein kinases, including both tyrosine and serine/threonine kinases. mdpi.comnih.gov By targeting the ATP-binding site of these enzymes, they can modulate critical signaling cascades that are often dysregulated in cancer. mdpi.com This targeted approach has led to the development of numerous inhibitors targeting key proteins in oncogenic pathways. nih.govnih.gov
The 4-anilinoquinazoline (B1210976) structure is a well-established scaffold for creating inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival pathways. daneshyari.comnih.gov Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target. daneshyari.com Quinazoline (B50416) derivatives competitively bind to the ATP pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent downstream signaling. mdpi.com
Research has led to the synthesis of numerous quinazolinone and 4-aminoquinazoline derivatives with potent EGFR inhibitory activity. For instance, a series of quinazolin-4(3H)-one derivatives were designed, with compound 6d showing potent EGFR inhibition with an IC50 value of 0.069 µM, comparable to the established inhibitor erlotinib. nih.gov Another study reported compound 8b , a 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, which exhibited an even higher potency against EGFR-TK with an IC50 of 1.37 nM. nih.gov Furthermore, by incorporating a 3-nitro-1,2,4-triazole (B13798) group at the C-7 position of the quinazoline core, researchers developed dual EGFR/VEGFR-2 inhibitors with EGFR inhibitory activities ranging from IC50 values of 0.37 to 12.93 nM. nih.gov
Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives
| Compound ID | Description | EGFR IC50 | Reference |
|---|---|---|---|
| 6d | Quinazolin-4(3H)-one derivative | 0.069 µM | nih.gov |
| 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | 1.37 nM | nih.gov |
| Nitro-triazole series | 4-anilino-quinazoline with C-7 nitro-triazole | 0.37 - 12.93 nM | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Quinazoline-based compounds have been identified as potent inhibitors of VEGFR-2, often exhibiting dual activity with other kinases like EGFR. mdpi.comnih.gov
Several studies have focused on designing 4-aminoquinazoline derivatives that specifically target VEGFR-2. In one such study, novel derivatives were synthesized and evaluated, with compounds 1h , 1n , and 1o proving to be 2- to 6-fold more potent than the control drug ZD6474. nih.gov Another research effort produced compound 18d , which showed superior VEGFR-2 inhibitory activity (IC50 = 0.340 µM) compared to sorafenib (B1663141) (IC50 = 0.588 µM). nih.gov Similarly, compound SQ2 , an N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative, demonstrated significant VEGFR-2 kinase inhibition with an IC50 of 0.014 µM. nih.gov The design of these molecules often focuses on optimizing interactions with key amino acid residues like Asp1044 and Glu883 in the VEGFR-2 active site. nih.govnih.gov
Table 2: VEGFR-2 Inhibitory Activity of Selected Quinazoline Derivatives
| Compound ID | Description | VEGFR-2 IC50 | Reference |
|---|---|---|---|
| 1h | 4-aminoquinazoline derivative | ~6-fold more potent than ZD6474 | nih.gov |
| 18d | Quinazolin-4(3H)-one derivative | 0.340 µM | nih.gov |
| SQ2 | 4-amino-6,7-dimethoxyquinazoline derivative | 0.014 µM | nih.gov |
| 3h, 3i, 3j | 2-chloro-N-phenylquinazolin-4-amine derivatives | 0.09 - 0.321 µM | tandfonline.com |
The PI3K/Akt/mTOR signaling pathway is fundamental for regulating cell cycle, survival, and metabolism, and its frequent dysregulation in cancer makes it a critical therapeutic target. nih.govnih.gov Quinazoline-based molecules have been developed as inhibitors of this pathway, targeting key kinases like PI3K. nih.govnih.gov
In one study, a series of 4-aminoquinazoline derivatives were synthesized, leading to the identification of compound 6b , which selectively inhibited the PI3Kα isoform with an IC50 of 13.6 nM and subsequently blocked the downstream PI3K/Akt pathway. nih.gov Another series of dimorpholinoquinazoline-based compounds were developed to target the entire cascade. nih.govnih.gov Among these, compound 7c was found to inhibit the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM. nih.govnih.gov Furthermore, researchers designed novel 7-substituted 4-morpholine-quinazoline derivatives, where compound 17f emerged as a potent PI3Kα inhibitor with an IC50 of 4.2 nM, effectively inhibiting the PI3K/Akt/mTOR pathway. nih.gov
Table 3: PI3K Pathway Inhibitory Activity of Selected Quinazoline Derivatives
| Compound ID | Target(s) | IC50 / Effective Concentration | Reference |
|---|---|---|---|
| 6b | PI3Kα | 13.6 nM | nih.gov |
| 7c | Akt, mTOR, S6K phosphorylation | 125–250 nM | nih.govnih.gov |
| 17f | PI3Kα | 4.2 nM | nih.gov |
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by modifying the structure of chromatin. sphinxsai.com Their inhibition can lead to the re-expression of tumor suppressor genes, making them an important target in cancer therapy. Quinazoline-based structures have been successfully utilized to create potent HDAC inhibitors. mdpi.commdpi.com
Novel quinazolin-4-one derivatives incorporating a hydroxamic acid moiety, which is a key zinc-binding group for HDAC inhibition, have been designed. acs.orgresearchgate.net Compound 4b , (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, was identified as a highly potent HDAC6 inhibitor with an IC50 of 8 nM. acs.orgresearchgate.net Another promising candidate, 3f , N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide, also showed selective HDAC6 inhibition with an IC50 of 29 nM. acs.org In a different study, quinazolin-2,4-dione-based hydroxamic acids were synthesized, yielding compound 3d , a potent and selective HDAC6 inhibitor with an IC50 of 4 nM. acs.org A separate series of quinazoline-4-(3H)-one analogues produced compound 5b , which proved to be a selective inhibitor of HDAC6 with an IC50 value of 150 nM. nih.gov
Table 4: HDAC Inhibitory Activity of Selected Quinazoline Derivatives
| Compound ID | Target | IC50 | Reference |
|---|---|---|---|
| 4b | HDAC6 | 8 nM | acs.orgresearchgate.net |
| 3f | HDAC6 | 29 nM | acs.org |
| 3d | HDAC6 | 4 nM | acs.org |
| 5b | HDAC6 | 150 nM | nih.gov |
While extensive research on N-(2-aminoethyl)quinazolin-4-amine derivatives focuses on EGFR, VEGFR, and PI3K, their activity against other specific kinases like Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a developing area. The quinazoline scaffold is known for its versatility in targeting a wide array of kinases. nih.gov The structural features that allow for potent inhibition of well-studied kinases, such as the hinge-binding motif and the ability to be modified with various side chains to occupy specific pockets in the ATP-binding site, suggest a strong potential for developing MAP4K4 inhibitors from this chemical class. Future research may lead to the specific design and synthesis of quinazoline derivatives targeting MAP4K4 for therapeutic applications.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity, and it has also emerged as a target in cancer research. The development of PTP1B inhibitors from the quinazoline class is an area of active investigation. The adaptability of the quinazoline core allows for the introduction of functional groups that can interact with the specific active site of PTP1B, which differs from kinase active sites. While specific this compound derivatives as PTP1B inhibitors are not extensively documented in the provided context, the broader class of quinazolines continues to be explored against novel enzymatic targets, including phosphatases.
General Tyrosine Kinase Inhibition Mechanisms
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting protein tyrosine kinases, which are crucial regulators of cell signaling pathways implicated in cancer. nih.gov These kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are often overexpressed in malignant cells. dovepress.com Quinazoline-based inhibitors function by competing with adenosine (B11128) triphosphate (ATP) at the kinase's catalytic site. dovepress.comnih.gov
Molecular modeling and X-ray crystallography have revealed that the quinazoline ring system orients itself within the ATP-binding pocket, while the aniline (B41778) group projects into an adjacent hydrophobic pocket. dovepress.com For instance, novel 4-arylaminoquinazoline derivatives bearing an N,N-diethyl(aminoethyl)amino moiety have shown potent inhibitory activity against wild-type EGFR tyrosine kinase (EGFRwt-TK). ntu.edu.sgacs.org One such compound, 6a , exhibited an IC50 value of 15.60 nM against EGFRwt-TK. ntu.edu.sgacs.org This inhibition disrupts downstream signaling pathways that are essential for tumor growth and survival. nih.gov The development of these compounds as selective inhibitors for specific kinases, such as Aurora A kinase, is a key strategy in targeted cancer therapy. humanjournals.com
Tubulin Polymerization Inhibition and Cell Cytoskeletal Disruption
While the 4-anilinoquinazoline core is predominantly associated with tyrosine kinase inhibition, certain structural modifications can shift its primary target to the cytoskeletal protein, tubulin. nih.gov Tubulin polymerization is essential for the formation of microtubules, which play a critical role in cell division, structure, and transport. Disruption of microtubule dynamics is a proven anticancer strategy.
Several N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. rsc.org This inhibition leads to the disruption of the cellular microtubule network, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis. rsc.org Similarly, some N4-methyl-N4-phenyl-4-aminoquinazolines and non-N-substituted 2,4-diaminoquinazoline derivatives have been validated as tubulin-targeting agents. nih.govmdpi.com The inhibitory activity of these compounds highlights a distinct mechanism of action compared to their kinase-inhibiting counterparts. nih.gov For example, one study found that a quinazolinone derivative, 25a , inhibited tubulin polymerization with an IC50 of 2.1 µM. nih.gov
Table 1: Tubulin Polymerization Inhibition by Quinazoline Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target/Assay | IC50 (µM) | Reference |
|---|---|---|---|
| 25a | Tubulin Polymerization | 2.1 | nih.gov |
| Colchicine | Tubulin Polymerization | 2.52 | nih.gov |
| 45b | Tubulin Polymerization | 1.9 | nih.gov |
| CA-4 | Tubulin Polymerization | 1.9 | nih.gov |
Modulation of Apoptotic Pathways and Associated Protein Expression (e.g., Caspase-3 Activation, Bcl-2 Modulation)
A key consequence of both tyrosine kinase and tubulin polymerization inhibition by quinazoline compounds is the induction of apoptosis, or programmed cell death. Evading apoptosis is a hallmark of cancer, making its induction a primary goal of anticancer therapy.
Quinazoline derivatives have been shown to trigger apoptosis through multiple pathways. They can upregulate the expression of pro-apoptotic proteins like Bax and activate executioner caspases, such as caspase-3. Simultaneously, they downregulate the expression of anti-apoptotic proteins like Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential and commits the cell to apoptosis. For example, quinazoline-based drugs such as lapatinib (B449) and gefitinib (B1684475) are known to increase Bax and caspase levels while decreasing Bcl-2 levels. Furthermore, compound 6a , a 4-arylaminoquinazoline derivative, was observed to induce late-stage apoptosis in A549 lung cancer cells at high concentrations. ntu.edu.sgacs.org
Inhibition of Microbial Enzymes (e.g., Cytochrome bd Oxidase in Mycobacterium tuberculosis)
The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents. Research has demonstrated the efficacy of these compounds against various pathogens, including the resilient Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. dovepress.com
A critical target in Mtb is the electron transport chain, which is essential for energy production. Specifically, N-phenethyl-quinazolin-4-yl-amine derivatives have been identified as potent inhibitors of cytochrome bd oxidase, a terminal oxidase in the Mtb respiratory chain. humanjournals.com This enzyme is crucial for the bacterium's survival, especially when the primary terminal oxidase, cytochrome bcc:aa3, is inhibited or under hypoxic conditions. The inhibition of cytochrome bd oxidase leads to ATP depletion and a decrease in the oxygen consumption rate. Some quinazoline derivatives have also been found to target the cytochrome bc1 complex, another vital component of the electron transport chain, by binding to its QcrA and QcrB subunits. Other studies have pointed to dihydrofolate reductase and penicillin-binding proteins as potential targets for different quinazoline derivatives in bacteria like Acinetobacter baumannii and Mtb, respectively. dovepress.com
Exploration of Multi-Target Inhibition Strategies
The complexity of diseases like cancer often necessitates therapeutic approaches that can simultaneously modulate multiple targets. The versatile quinazoline scaffold is well-suited for the design of multi-target inhibitors.
Researchers have successfully developed quinazoline derivatives that act as dual inhibitors of different protein families. For example, certain quinazolinamine derivatives have been engineered to inhibit both the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), two ATP-binding cassette (ABC) transporters responsible for multidrug resistance in cancer. In another strategy, quinazolin-4(3H)-one derivatives were designed to co-target Poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain-containing protein 4 (BRD4), two key players in DNA repair and gene expression in breast cancer. Additionally, some quinazolinone N-acetohydrazides have demonstrated significant inhibitory activity against multiple kinases, including VEGFR-2, FGFR-1, and BRAF, showcasing a pan-kinase inhibition profile. nih.gov This multi-target approach can lead to synergistic effects and potentially overcome drug resistance mechanisms.
Elucidation of Ligand-Receptor Interactions and Binding Partners
Understanding the precise interactions between a ligand and its receptor at the atomic level is crucial for rational drug design. Molecular docking and other computational studies have provided detailed insights into how quinazoline derivatives bind to their biological targets.
These studies reveal that the binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, docking studies of a dual PARP-1 and BRD4 inhibitor showed that the carbonyl oxygen and nitrogen atom of the quinazolinone ring formed key hydrogen bonds with the amide group of Asn433 in BRD4. In the case of EGFR inhibition, compound 6a was predicted to form three hydrogen bonds with the receptor, an improvement over the two bonds formed by the approved drug lapatinib. ntu.edu.sg Similarly, for Aurora A kinase, a selective inhibitor was found to form a salt bridge with Glu211, an interaction not observed with the highly homologous Aurora B kinase. humanjournals.com These detailed interaction maps are invaluable for optimizing the potency and selectivity of future quinazoline-based inhibitors.
Table 2: Ligand-Receptor Interactions of Quinazoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Example | Receptor/Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Quinazolinamine derivatives | Breast Cancer Resistance Protein (BCRP) | Polar and hydrophobic residues | Hydrogen bonds, π-π stacking | |
| Compound 6a | EGFRwt-TK | Not specified | 3 Hydrogen bonds | ntu.edu.sg |
| Quinazolin-4-amine (B77745) derivatives | Aurora A Kinase | Glu211 | Salt bridge | humanjournals.com |
| Quinazolin-4(3H)-one derivatives | BRD4 | Asn433 | Hydrogen bonds | |
| Quinazolin-4(3H)-one derivatives | PARP1 | Gly863 | Hydrogen bonds |
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Evaluation of Substituent Effects on Biological Activity
The systematic modification of the N-(2-aminoethyl)quinazolin-4-amine structure has provided valuable insights into the structural requirements for biological activity.
The presence of an aminoethyl group at the 4-position of the quinazoline (B50416) ring is a critical determinant of biological activity. nih.gov Studies have shown that this substitution pattern can lead to potent inhibitory activity against various enzymes and receptors. For instance, the amino group can participate in crucial hydrogen bonding interactions within the active site of a target protein.
Further modifications to the aminoethyl side chain have been explored. For example, increasing the length of the alkyl chain from two to three carbons has been shown to diminish antiproliferative activity in certain cancer cell lines. mdpi.com This suggests that the spatial arrangement and flexibility of this side chain are finely tuned for optimal interaction with the biological target.
Substitutions at various positions on the quinazoline core play a pivotal role in modulating the pharmacological profile of these compounds.
4-Position: The nature of the substituent at the 4-position is critical. While a monoalkyl amino group at this position is often favorable, disubstitution on the nitrogen atom can be detrimental to activity. acs.org The presence of an aniline (B41778) moiety or other lipophilic groups at the 4-position is often considered essential for affinity towards the ATP-binding pocket of kinases. nih.gov This is attributed to the extension into a hydrophobic pocket and the formation of novel interactions. nih.gov
2-Position: The presence of a bulky substituent at the 2-position appears to be important for the activity of certain quinazoline derivatives against receptor tyrosine kinases (RTKs). nih.gov For instance, 2-methyl and 2-chloro substitutions have been shown to impact the potency against different kinases. nih.gov
The following table summarizes the effects of various substitutions on the biological activity of quinazoline derivatives based on available research findings.
| Position | Substituent | Effect on Activity | Reference |
| 4 | Monoalkyl amino | Generally favorable | acs.org |
| 4 | Dialkyl amino | Detrimental | acs.org |
| 4 | Aniline/Lipophilic group | Essential for kinase affinity | nih.gov |
| 2 | Bulky group | Important for RTK activity | nih.gov |
| 6 | Small, lipophilic (Br, Cl, methyl) | Increased potency | nih.gov |
| 6 | Hydrophilic group | Decreased activity | nih.gov |
| 6, 7 | Methoxy groups | Increased VEGFR2 inhibition | nih.gov |
Interactive Data Table: Substituent Effects on Quinazoline Activity
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These studies have been instrumental in understanding the key physicochemical properties that govern the potency of quinazoline derivatives.
QSAR models have been developed for various series of quinazoline analogues. For instance, a study on quinazoline derivatives as protein tyrosine kinase (erbB-2) inhibitors found that the Multiple Linear Regression (MLR) method provided a statistically significant model. nih.gov This model highlighted the importance of specific 2D descriptors, such as the Estate Contribution descriptors SaaOE-Index and SsCIE-index, in predicting inhibitory activity. nih.gov The model also suggested that an electron-withdrawing group at the 4th position of the quinazoline ring enhances activity. nih.gov
Another comprehensive 4D-QSAR analysis employed a genetic algorithm to identify crucial variables for predicting the theoretical activity of a series of quinazolines. researchgate.net This approach, which considers a set of conformers for each compound, helps in building more robust models that can better represent the dynamic nature of ligand-receptor interactions. researchgate.net
Rational Design for Enhanced Selectivity and Potency
The insights gained from SAR and QSAR studies have paved the way for the rational design of quinazoline derivatives with improved selectivity and potency. By strategically modifying the quinazoline scaffold, researchers can fine-tune the compound's properties to target specific biological pathways while minimizing off-target effects.
One successful example is the design of selective Aurora A kinase inhibitors. nih.gov Aurora kinases A and B share a high degree of homology in their ATP-binding pockets, making the design of selective inhibitors challenging. nih.gov Through structure-based drug design, a series of novel quinazolin-4-amine (B77745) derivatives were synthesized that exploited subtle structural differences between the two kinases. nih.gov This approach led to compounds with significantly improved selectivity for Aurora A over Aurora B. nih.gov
The rational design process often involves iterative cycles of design, synthesis, and biological evaluation. This allows for the continuous refinement of the lead compound to achieve the desired pharmacological profile.
Design and Evaluation of Hybrid Molecules and Conjugates
A promising strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores into a single entity. This approach can lead to compounds with novel or enhanced biological activities.
The combination of the quinazoline and thiazole (B1198619) moieties has yielded a new class of hybrid compounds with interesting biological properties. For example, a series of quinazoline-thiazole hybrids were developed as potential antiproliferative and anti-angiogenic agents. nih.gov Several of these hybrids displayed superior antiproliferative activity against HepG2 cells compared to the established drug sorafenib (B1663141). nih.gov Molecular modeling studies suggested that these hybrids bind to the VEGFR2 kinase domain in a manner similar to sorafenib, but with a different orientation of the thiazole moiety. nih.gov
The following table presents data on the antiproliferative activity of some quinazoline-thiazole hybrids.
| Compound | HepG2 IC50 (µM) | EA.hy926 IC50 (µM) | Reference |
| SA01 | >10 | 1.83 | nih.gov |
| SA02 | 4.24 | 0.79 | nih.gov |
| SA03 | 2.56 | 1.24 | nih.gov |
| SA04 | 1.83 | 2.35 | nih.gov |
| SA05 | 2.15 | 5.85 | nih.gov |
| Sorafenib | 6.28 | 6.62 | nih.gov |
Interactive Data Table: Antiproliferative Activity of Quinazoline-Thiazole Hybrids
Quinazoline-Indole Conjugates
The hybridization of the quinazoline scaffold with an indole (B1671886) moiety has yielded promising compounds with significant biological activities. The design of these conjugates often focuses on leveraging the structural features of both heterocyclic systems to enhance interactions with biological targets.
The structure-activity relationship (SAR) of quinazoline-indole conjugates reveals several key principles for ligand design. The point of attachment between the two moieties is a critical determinant of activity. For instance, linking the indole ring to the C4 position of the quinazoline core has been a common and effective strategy.
Substitutions on both the quinazoline and indole rings play a crucial role in modulating the biological effects of the conjugates. In a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, the introduction of a halogen atom, such as iodine, at the C5 position of the indole ring (compound 3k ) resulted in a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA). researchgate.net Furthermore, certain substitutions on the indole ring can lead to significant antiproliferative activities against various cancer cell lines. researchgate.net For example, compounds 3c , 3f , 3g , 3k , 3r , and 3z from this series displayed notable antiproliferative effects. researchgate.net
The design of 4-indolyl quinazoline derivatives has also been explored as potent and selective inhibitors of the epidermal growth factor receptor (EGFR). nih.gov A compound designated as YS-67 demonstrated effective and selective inhibition of wild-type EGFR and its mutants. nih.gov This highlights the potential of the 4-indolyl quinazoline scaffold in developing new EGFR inhibitors. nih.gov
The following table summarizes the biological activities of selected quinazoline-indole conjugates.
| Compound | Target/Activity | Measurement | Value | Reference |
| 3k | Antibacterial (MRSA) | MIC | 0.98 μg/mL | researchgate.net |
| YS-67 | EGFR [WT] Inhibition | IC50 | 5.2 nM | nih.gov |
| YS-67 | EGFR [d746-750] Inhibition | IC50 | 9.6 nM | nih.gov |
| YS-67 | EGFR [L858R] Inhibition | IC50 | 1.9 nM | nih.gov |
| YS-67 | A549 cell proliferation | IC50 | 4.1 μM | nih.gov |
| YS-67 | PC-9 cell proliferation | IC50 | 0.5 μM | nih.gov |
| YS-67 | A431 cell proliferation | IC50 | 2.1 μM | nih.gov |
Quinazoline-Pyrrole Conjugates
The conjugation of quinazoline with a pyrrole (B145914) moiety represents another strategy in the design of novel bioactive molecules. One notable example involves the linkage of a quinazolinone to a pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govbenzodiazepine (PBD) core, a class of DNA-interactive agents. nih.gov
The structure-activity relationship studies of these quinazolinone-PBD conjugates revealed that the length of the alkane spacer and the substituents on the quinazolinone ring significantly influence their anticancer potency. nih.gov These conjugates were evaluated against a panel of human cancer cell lines and demonstrated potent anticancer activity, with GI50 values ranging from less than 0.1 to 26.2 μM. nih.gov
One particular conjugate, 5c , was further tested against a broader panel of 60 human cancer cell lines and showed significant activity, with GI50 values below 0.1 μM for individual cell lines. nih.gov The biological evaluation of these conjugates indicated that their mechanism of action may involve the activation of p53 and inhibition of NF-kappaB, suggesting their potential as promising anticancer agents. nih.gov
The table below presents the activity of a representative quinazolinone-pyrrole conjugate.
| Compound | Cell Lines | Measurement | Value | Reference |
| 5c | 60 Human Cancer Cell Lines | GI50 | <0.1 μM | nih.gov |
Quinazoline-Triazine-Thiosemicarbazide Derivatives
A more complex hybrid system involves the combination of quinazoline, triazine, and thiosemicarbazide (B42300) moieties. The design of these derivatives aims to integrate the pharmacophoric features of each component to create novel compounds with enhanced biological profiles.
The synthesis of these hybrids typically involves a multi-step process. A key intermediate is formed by linking a quinazoline core to a triazine ring, often through an ethylenediamine (B42938) bridge. This intermediate is then further reacted with various isothiocyanates to yield the final quinazoline-triazine-thiosemicarbazide derivatives. mdpi.com
Structure-activity relationship studies on a series of these compounds have provided insights into the structural requirements for their biological activity. For example, in a series of quinazolinyl-triazinyl thiosemicarbazides, the nature of the substituent on the thiosemicarbazide portion, introduced via the isothiocyanate, was found to be a key determinant of their antimicrobial and anti-HIV activities. nih.gov
Specifically, compounds with an acyclic ring bearing an electron-releasing amino group (23d ), a cyclic ring with an electron-withdrawing fluorine atom (23h ), and a cyclic ring with an electron-donating methyl group (23i ) exhibited promising in vitro antibacterial activity. nih.gov This indicates that both electronic and steric factors of the substituent on the thiosemicarbazide moiety play a significant role in the antibacterial action of these hybrid molecules.
The table below summarizes the antibacterial activity of selected quinazoline-triazine-thiosemicarbazide derivatives.
| Compound | Key Feature | Activity | Reference |
| 23d | Acyclic ring with electron-releasing amino group | Promising in vitro antibacterial activity | nih.gov |
| 23h | Cyclic ring with electron-withdrawing fluorine | Promising in vitro antibacterial activity | nih.gov |
| 23i | Cyclic ring with electron-donating methyl group | Promising in vitro antibacterial activity | nih.gov |
Other Novel Quinazoline Hybrid Systems
The versatility of the quinazoline scaffold allows for its hybridization with a wide array of other heterocyclic and pharmacologically active moieties, leading to the development of diverse and potent molecular entities. mdpi.com The core principle behind molecular hybridization is to combine two or more pharmacophores into a single molecule to achieve a synergistic effect, potentially leading to improved activity, selectivity, or a modified mechanism of action. mdpi.comnih.gov
Examples of such novel hybrid systems include:
Quinazoline-Thiazole Hybrids: These compounds have been investigated as potential antiproliferative and anti-angiogenic agents. nih.gov The design strategy often involves choosing the quinazoline core for its ability to bind to the hinge region of protein kinases, while the thiazole moiety can be modified to optimize interactions with other regions of the active site. nih.gov
Quinazoline-1,2,3-Triazole Hybrids: These hybrids have been explored as targeted anticancer agents. medchemexpress.eu The triazole ring, often introduced via "click chemistry," serves as a versatile linker to attach various substituents that can modulate the compound's properties and target interactions. medchemexpress.eu
Quinazoline-Chalcone and Quinazoline-Pyridazine Hybrids: These conjugates have been designed as potential anticancer agents that can induce apoptosis. The chalcone (B49325) and pyridazine (B1198779) moieties are known pharmacophores with their own biological activities, and their combination with the quinazolinone core can lead to compounds with enhanced cytotoxic effects.
Quinazolinone-based PI3K and HDAC Dual Inhibitors: In a polypharmacology approach, quinazoline-based PI3K inhibitors have been functionalized with a hydroxamic acid moiety, a zinc-binding group characteristic of HDAC inhibitors. This design has led to dual-action compounds that simultaneously inhibit both PI3K and HDAC pathways.
The following table provides examples of the biological activities of various novel quinazoline hybrid systems.
| Hybrid System | Representative Compound(s) | Target/Activity | Measurement | Value | Reference |
| Quinazoline-Thiazole | SA01–SA05, SA07 | EA.hy926 cell proliferation | IC50 | 0.79–5.85 µM | nih.gov |
| Quinazoline-1,2,3-Triazole | 8c, 8h | MET-positive cancer cell proliferation | IC50 | as low as 6.1 μM | medchemexpress.eu |
| Quinazolinone-Chalcone | 4i, 4k | Anticancer (MCF-7, HepG-2) | - | Good cytotoxicity | |
| Quinazolinone-Pyridazinone | 8a, 8e | Anticancer (HepG-2, HCT-116, MCF-7) | - | Good to highest cytotoxicity | |
| PI3K/HDAC Dual Inhibitor | 23, 36 | PI3K and HDAC inhibition | - | Nanomolar potencies |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Receptor Binding
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative value typically indicates a stronger, more favorable binding interaction. Studies on various quinazoline (B50416) derivatives have reported a wide range of binding energies, reflecting their diverse biological targets.
For example, in a study targeting the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein, a quinazoline derivative showed a re-rank docking score of -173.528 kcal/mol and an interaction energy of -225.112 kcal/mol. nih.gov Another investigation on quinazolin-2,4-dione analogues targeting the main protease (Mpro) of SARS-CoV-2 reported binding energies between -7.9 and -9.6 kcal/mol. ekb.eg Similarly, docking of novel quinazolin-4-one derivatives as COX-2 inhibitors yielded a binding affinity of -10.32 kcal/mol for the most promising compound. researchgate.net
Table 1: Predicted Binding Affinities of Various Quinazoline Derivatives
| Quinazoline Derivative Class | Target Protein | Predicted Binding Energy / Score | Reference |
|---|---|---|---|
| 2-Anilino 4-Amino Substituted Quinazoline | Pf-DHODH | -173.528 kcal/mol (Re-rank Score) | nih.gov |
| Quinazolin-2,4-dione Analogues | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 kcal/mol | ekb.eg |
| 4-Anilinoquinazolines | EGFR / VEGFR-2 | -6.39 / -8.24 kcal/mol | ijcce.ac.ir |
| Quinazolin-4-one Derivatives | COX-2 | -10.32 kcal/mol | researchgate.net |
| Quinazolin-4(3H)-one Derivative | BRD4 / PARP1 | -7.052 / -6.343 kcal/mol | nih.gov |
| 4-Anilino Quinazolines | EGFR Tyrosine Kinase | -7.46 kcal/mol | nih.gov |
| Quinazolinone Schiff Bases | DNA Gyrase | -5.96 to -8.58 kcal/mol | nih.gov |
Beyond predicting affinity, docking simulations provide detailed three-dimensional models of how a ligand interacts with the active site of a receptor. These models allow for the analysis of key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for stable binding.
Hydrogen Bonds: The quinazoline scaffold and its substituents often act as hydrogen bond donors and acceptors. ekb.eg For instance, docking studies of quinazolin-4(3H)-one derivatives against BRD4 and PARP1 revealed key hydrogen bonding interactions with the amide groups of specific amino acid residues like Asn433 and Gly 863, respectively. nih.gov In another study, derivatives of quinazoline-2,4,6-triamine were found to form crucial hydrogen bonds with the Met 769 residue in the EGFR-TK binding pocket. nih.govsemanticscholar.org Similarly, docking of quinazolinone Schiff bases into DNA gyrase showed strong hydrogen bonds with the Asn46 residue. nih.gov
Pi-Stacking and Hydrophobic Interactions: The aromatic rings of the quinazoline core are frequently involved in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding site. researchgate.netresearchgate.netnih.govmdpi.com These interactions are crucial for the proper orientation and stabilization of the ligand. For example, the crystal structure of 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one reveals weak C–H···π(arene) interactions that help form molecular dimers. nih.gov In other quinazoline analogs, π-π stacking and arene-cation interactions with residues such as HIS50 and ARG88 have been observed to contribute significantly to binding. nih.govresearchgate.net
Table 2: Key Binding Interactions of Quinazoline Derivatives
| Quinazoline Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one | BRD4 | Asn433 | Hydrogen Bond | nih.gov |
| Quinazolin-4(3H)-one | PARP1 | Gly 863 | Hydrogen Bond | nih.gov |
| Quinazoline-2,4,6-triamine | EGFR-TK | Met 769 | Hydrogen Bond | nih.govsemanticscholar.org |
| Quinazolinone Schiff Base | DNA Gyrase | Asn46 | Hydrogen Bond | nih.gov |
| Quinazolin-2,4-dione Hybrid | Bacterial Protein | HIS50, ARG88 | Arene-cation | nih.gov |
| 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one | Crystal Lattice | Arene Ring | C–H···π Interaction | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Interaction Profiling
A stable ligand-protein complex will typically show a low root mean square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. For example, an MD simulation of a 2,3-disubstituted quinazolin-4(3H)-one derivative bound to an E. coli protein showed the complex stabilizing after 40,000 picoseconds, with RMSD values ranging from 2.5 Å to 5 Å. researchgate.net Furthermore, low root mean square fluctuation (RMSF) values for the protein's amino acid residues indicate that the binding site remains stable and well-defined upon ligand binding. researchgate.net MD analysis can also uncover subtle but critical interactions, such as a salt bridge in Aurora B kinase that was not apparent in the crystal structure but proved key for inhibitor selectivity. ebi.ac.uk
Virtual Screening Approaches for Hit Identification and Optimization
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netnih.gov Docking-based virtual screening uses the predicted binding affinity to rank compounds from a database. This approach was successfully used in a collaborative effort to identify a 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi. nih.gov This process allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, making the drug discovery pipeline more efficient. nih.gov
Ligand-Based Drug Design (LBDD) Methodologies
When the three-dimensional structure of a target receptor is unknown, ligand-based drug design (LBDD) methods become particularly valuable. These approaches rely on the knowledge of molecules that are already known to be active. One key LBDD strategy is the study of structure-activity relationships (SAR), where the biological activity of a series of related compounds is correlated with their structural features. montana.edu
Through SAR studies on quinazolin-4-amine (B77745) derivatives, researchers can identify which substituents at various positions on the quinazoline core enhance or diminish activity, guiding the synthesis of more potent analogs. ebi.ac.uknih.gov For example, designing a series of novel quinazolin-4-amine derivatives based on the structural differences between Aurora A and Aurora B kinases led to inhibitors with greatly improved selectivity. ebi.ac.uknih.gov More advanced computational techniques, such as generative active learning, have also been employed to de novo design novel quinazoline-based scaffolds with desired inhibitory properties, demonstrating the power of modern LBDD in discovering unique and potent chemical matter. arxiv.org
Computational Models for Predicting and Validating Biological Target Interactions
Computational models are instrumental in the prediction and validation of interactions between quinazolin-4-amine derivatives and their biological targets. These in silico methods provide valuable insights into the binding modes and affinities of these compounds, guiding the design of more potent and selective inhibitors for a variety of diseases, including cancer and microbial infections.
A primary computational tool employed in these studies is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. For instance, in the investigation of novel N,2-diphenylquinazolin-4-amine derivatives as potential antimicrobial agents, molecular docking simulations were performed using AutoDock 4.2 software to explore their binding modes within the active site of E. coli DNA gyrase. lums.ac.ir The results indicated that the synthesized compounds exhibited docking scores ranging from -3.05 to -6.13 kcal/mol, with compound 3c showing the highest score of -6.13 kcal/mol. lums.ac.ir Similarly, molecular docking studies on quinazolin-4-one derivatives as cyclooxygenase-2 (COX-2) inhibitors were conducted using the Glide tool of the Schrödinger software suite, where the binding affinity of the most promising compound, QZN-16 , was found to be -10.32 kcal/mol. researchgate.net
Another powerful computational technique is molecular dynamics (MD) simulation . MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the behavior of the interactions over time. In a study of quinazolin-4(3H)-one-morpholine hybrids as potential anti-lung cancer agents, MD simulations revealed that a lead compound consistently maintained strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time. researchgate.net The stability of the ligand-protein complexes was further supported by low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values, typically around 1–2 Å. researchgate.net In another example, MD simulations of quinazoline derivatives as p21-activated kinases 4 (PAK4) inhibitors highlighted the importance of hydrogen bonds and hydrophobic interactions, with Leu398 being a key stabilizing residue. benthamdirect.com
Quantitative Structure-Activity Relationship (QSAR) models are also frequently developed to correlate the chemical structure of quinazoline derivatives with their biological activity. These models can predict the activity of novel compounds before their synthesis. For a series of quinazolinone derivatives targeting matrix metalloproteinase-13 (MMP-13), reliable Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were established. nih.gov These models indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of the inhibitory activity. nih.gov
The table below summarizes the computational models and tools used in the study of various quinazolin-4-amine derivatives and their biological targets.
| Derivative Class | Biological Target | Computational Method | Software/Tool | Key Findings | Reference |
| N,2-Diphenylquinazolin-4-amines | E. coli DNA gyrase | Molecular Docking | AutoDock 4.2 | Docking scores ranged from -3.05 to -6.13 kcal/mol. | lums.ac.ir |
| Quinazolin-4-one derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking | Schrödinger Suite (Glide) | Lead compound showed a binding affinity of -10.32 kcal/mol. | researchgate.net |
| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR1 and VEGFR2 | Molecular Dynamics | Not Specified | Stable hydrogen bond interactions observed over 90% of simulation time. | researchgate.net |
| Quinazoline derivatives | p21-activated kinases 4 (PAK4) | Molecular Docking & MD | Not Specified | Leu398 identified as a key stabilizing residue. | benthamdirect.com |
| Quinazolinone derivatives | Matrix Metalloproteinase-13 (MMP-13) | 3D-QSAR (CoMFA/CoMSIA) | Not Specified | Electrostatic, hydrophobic, and H-bond acceptor fields are crucial for activity. | nih.gov |
| 4-Aminoquinazoline derivatives | EGFR and CDK2 | Molecular Modeling | Not Specified | Predicted binding modes in the ATP binding sites. | ekb.eg |
| Quinazolinone Schiff bases | DNA gyrase | Molecular Docking | Autodock 4 | Docking scores ranged from -5.96 to -8.58 kcal/mol. | nih.gov |
In silico Activity Profiling and Mechanism Prediction
In silico activity profiling and mechanism prediction are crucial steps in the early stages of drug discovery, allowing for the rapid assessment of the therapeutic potential and possible modes of action of compounds like quinazolin-4-amine derivatives. These computational approaches help to prioritize compounds for further experimental validation.
One of the primary applications of in silico profiling is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The SwissADME online tool is frequently used to evaluate the pharmacokinetic profiles of novel quinazoline derivatives. nih.gov For instance, in a study of quinazoline derivatives as EGFR inhibitors, ADME predictions were performed to ensure that the designed compounds possessed drug-like properties. nih.gov
Mechanism prediction is often achieved through molecular docking and MD simulations, which can elucidate the specific interactions between a ligand and its target protein, thereby suggesting a mechanism of inhibition. For example, in the study of quinazolin-4(3H)-one derivatives as antimicrobial agents, molecular docking revealed that the most active compound, 3a , formed hydrogen bonds with Arg197 and Ser116, and an additional interaction with Ala92 in the binding pocket of the target receptor. nih.gov This detailed interaction map provides a hypothesis for its inhibitory mechanism.
Furthermore, in silico studies can predict the spectrum of activity against various targets. For a series of newly synthesized quinazolinone derivatives, molecular docking was used to analyze their inhibitory action against Homo sapiens AKT1 protein, a key player in cancer pathways. nih.gov The docking results were in good agreement with the in vitro cytotoxicity assays, supporting the predicted mechanism of action. nih.gov Similarly, computational studies on quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors identified Met 769 as a key residue for interaction through the formation of high-occupancy hydrogen bonds. nih.gov
The table below provides examples of in silico activity profiling and mechanism prediction for different quinazolin-4-amine derivatives.
| Derivative Class | Predicted Activity/Mechanism | Computational Method | Key Findings | Reference |
| Quinazolin-4(3H)-one derivatives | Antimicrobial (inhibition of a bacterial receptor) | Molecular Docking | Formation of hydrogen bonds with Arg197 and Ser116. | nih.gov |
| Quinazolinone derivatives | Anticancer (inhibition of AKT1) | Molecular Docking | Good correlation between docking scores and in vitro cytotoxicity. | nih.gov |
| Quinazoline-2,4,6-triamine derivatives | Anticancer (inhibition of EGFR-TK) | Molecular Dynamics | Met 769 is a key residue for hydrogen bonding. | nih.gov |
| Quinazoline derivatives | Anticancer (inhibition of EGFR) | ADME Prediction | Evaluation of drug-likeness and pharmacokinetic properties. | nih.govnih.gov |
| Arylidene-based quinazolin-4(3H)-one motifs | Antimicrobial | ADMET Prediction, Molecular Docking, MD Simulation | Good binding affinities and structural stability in protein-ligand complexes. | nih.gov |
Future Directions in N 2 Aminoethyl Quinazolin 4 Amine Research
Exploration of Novel Synthetic Pathways for Scalability and Efficiency
The synthesis of quinazoline (B50416) derivatives has evolved significantly, yet the demand for more scalable, efficient, and environmentally friendly methods remains a key research focus. Traditional methods, such as the Niementowski synthesis which involves treating anthranilic acid with amides at high temperatures, often require harsh conditions and can result in low yields. mdpi.com Future research will prioritize the development of novel synthetic strategies that overcome these limitations.
Modern approaches increasingly utilize metal-catalyzed reactions, which offer milder conditions and higher efficiency. mdpi.com Catalysts based on copper, palladium, iron, and zinc have been successfully employed in the synthesis of the quinazolinone core. mdpi.comnih.gov For instance, a copper-catalyzed cascade reaction has been developed for synthesizing N-substituted quinazolinones from anthranilamides. mdpi.com Another innovative method uses a water-soluble palladium catalyst in a multi-component reaction involving isatoic anhydride (B1165640), benzyl (B1604629) alcohol, and an amine, highlighting a shift towards greener chemistry by using water as a solvent and avoiding toxic oxidants. toho-u.ac.jp
Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives
| Methodology | Typical Catalysts/Reagents | Advantages | Disadvantages | Relevant Findings |
|---|---|---|---|---|
| Classical Methods (e.g., Niementowski) | Anthranilic acid, Amides | Well-established | Harsh conditions, long reaction times, low yields | Foundational for early quinazoline chemistry. mdpi.com |
| Metal-Catalyzed Reactions | Copper (Cu), Palladium (Pd), Iron (Fe), Zinc (Zn) | High efficiency, mild conditions, good yields | Catalyst cost and toxicity, need for inert atmosphere | Environmentally friendly methods using water as a solvent are being developed. mdpi.comtoho-u.ac.jp |
| Microwave-Assisted Synthesis | 4-chloroquinazoline (B184009), Amines | Rapid reaction times, improved yields | Specialized equipment required | Reduces reaction time from 12 hours to 20 minutes. nih.gov |
| Ultrasound-Promoted Synthesis | Iron powder, HCl | Enhanced reaction rates | Scalability can be a challenge | Used for Bischler cyclization step optimization. nih.gov |
Development of Advanced Derivatization Strategies to Optimize Pharmacological Profiles
The pharmacological profile of a quinazoline derivative is highly dependent on the substituents around its core structure. Structure-activity relationship (SAR) studies have shown that modifications at positions 2, 3, 4, 6, and 8 of the quinazoline ring can significantly alter biological activity. nih.gov Future research will focus on advanced derivatization strategies to fine-tune the properties of N-(2-aminoethyl)quinazolin-4-amine for enhanced potency, selectivity, and pharmacokinetic profiles.
The amino group at position 4 is a critical site for interaction with biological targets and a key point for derivatization. nih.gov For example, in many EGFR inhibitors, a 4-anilinoquinazoline (B1210976) scaffold is crucial for activity. mdpi.com The ethylamine (B1201723) side chain of the title compound offers another vector for modification, allowing for the introduction of various functional groups to probe interactions with target proteins and improve properties like solubility and cell permeability.
Systematic variation of substituents on the quinazoline core is a proven strategy. nih.govacs.org For instance, introducing different aryl groups at position 6 or various moieties at position 2 can lead to compounds with improved anticancer activity. nih.gov Hybrid molecules, combining the quinazoline scaffold with other pharmacophores like sulfonamides, have been synthesized to create agents with novel mechanisms or dual-targeting capabilities. nih.gov Future efforts will involve creating extensive libraries of derivatives and employing high-throughput screening to rapidly identify compounds with optimized pharmacological profiles for specific diseases. nih.gov
In-depth Elucidation of Cellular and Molecular Pathways Involved in Bioactivity
While many quinazoline derivatives are known to be potent anticancer agents, a deeper understanding of their precise molecular mechanisms is essential for their future development. Much of the research has centered on their role as protein kinase inhibitors. mdpi.commdpi.com Quinazolines can competitively bind to the ATP-binding site of tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), disrupting signaling pathways that control cell proliferation and survival. nih.govmdpi.com
Future investigations will aim to unravel the complex downstream effects of inhibiting these primary targets. For example, inhibiting the EGFR-PI3K signaling pathway can lead to the accumulation of reactive oxygen species (ROS), cell cycle arrest, and apoptosis. nih.gov Some quinazolinone derivatives have also been found to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition that also leads to cell cycle arrest and apoptosis. acs.org
Advanced proteomic and genomic techniques will be instrumental in identifying the full spectrum of cellular changes induced by this compound and its analogues. This includes mapping their effects on complex signaling networks like the PI3K/Akt/mTOR pathway, which is central to cell growth and angiogenesis. nih.gov Understanding these intricate cellular and molecular pathways will not only clarify the compound's mechanism of action but also help in identifying potential biomarkers for patient stratification and predicting potential resistance mechanisms.
Discovery and Validation of New Biological Targets for Therapeutic Intervention
The versatility of the quinazoline scaffold suggests that its therapeutic potential extends beyond its currently known targets. mdpi.com A significant future direction is the discovery and validation of novel biological targets for this compound and its derivatives. While EGFR and VEGFR are well-established targets for anticancer quinazolines, other protein families are emerging as promising candidates. nih.govmdpi.com
Histone deacetylases (HDACs) have been identified as a target for some quinazoline derivatives, with dual HDAC1/6 inhibitors showing potent antiproliferative activity, even in drug-resistant cancer models. nih.gov Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, is another attractive target, and quinazolinone-based PARP-1 inhibitors have been developed as potential anticancer agents. rsc.org Beyond cancer, targets relevant to inflammatory diseases, such as cyclooxygenase (COX) enzymes and phospholipases, are also being explored. researchersworld.commdpi.com
The process of target discovery will be accelerated by chemoproteomics and other high-throughput screening techniques. Once a potential new target is identified, rigorous validation is required. This involves confirming the physical interaction between the compound and the target protein, demonstrating that target engagement leads to a measurable biological effect in cells, and ultimately, validating the therapeutic hypothesis in preclinical disease models.
Table 2: Emerging Biological Targets for Quinazoline Derivatives
| Target Class | Specific Target Example | Therapeutic Area | Rationale/Mechanism | Relevant Findings |
|---|---|---|---|---|
| Protein Kinases | EGFR, VEGFR, PI3K | Cancer | Inhibition of cell proliferation, survival, and angiogenesis signaling pathways. | Many approved and investigational drugs are kinase inhibitors. nih.govmdpi.comnih.gov |
| Epigenetic Modulators | HDAC1, HDAC6 | Cancer | Modulation of gene expression, induction of apoptosis. | Dual inhibitors show efficacy in resistant cancer models. nih.govnih.gov |
| DNA Repair Enzymes | PARP-1 | Cancer | Inhibition of DNA repair in cancer cells, leading to cell death. | Quinazolinone scaffold used as a bioisostere for known PARP inhibitors. rsc.org |
| Microtubule Dynamics | Tubulin | Cancer | Disruption of microtubule assembly, leading to mitotic arrest and apoptosis. | Some quinazolinones bind to the colchicine (B1669291) site on tubulin. acs.org |
| Inflammatory Enzymes | COX, sPLA2, cPLA2 | Inflammation | Inhibition of pro-inflammatory mediator production. | Derivatives show potential as inhibitors of key inflammatory enzymes. researchersworld.commdpi.com |
Translational Research Strategies for Preclinical Lead Development
Bridging the gap between a promising preclinical compound and a clinical drug candidate is a major challenge in drug development. Future research on this compound will require robust translational strategies to ensure its potential is realized. This involves a multi-faceted approach to guide a lead compound through late-stage preclinical assessment.
A critical step is the establishment of a clear pharmacodynamic/pharmacokinetic (PK/PD) relationship. This involves understanding how the drug is absorbed, distributed, metabolized, and excreted, and how these factors relate to its biological effect at the target site. For quinazoline derivatives, in vivo studies in relevant animal models, such as xenograft models for cancer, are essential to demonstrate efficacy and establish a therapeutic window. nih.gov
The identification and validation of biomarkers are also crucial. Biomarkers can be used to select patients most likely to respond to the drug, monitor treatment efficacy, and provide early warnings of potential toxicity. For kinase inhibitors like many quinazolines, this could involve measuring the phosphorylation status of the target kinase or downstream signaling proteins. nih.gov Furthermore, as resistance is a common issue with targeted therapies like EGFR inhibitors, understanding and planning for potential resistance mechanisms is a key part of preclinical development. nih.gov This may involve designing combination therapies or developing next-generation compounds that can overcome resistance mutations.
Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Analogues
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new drugs, and their application to this compound analogues holds immense promise. nih.gov These computational tools can analyze vast datasets to accelerate multiple stages of the drug discovery pipeline, from initial design to preclinical analysis. azoai.com
Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on existing libraries of quinazoline molecules to design novel analogues with specific, desired properties (e.g., high potency, low toxicity). azoai.com ML models can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which predict the biological activity of new compounds based on their chemical structure, thereby prioritizing the most promising candidates for synthesis and testing. nih.govacs.org This significantly reduces the time and resources spent on synthesizing less active compounds.
Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for early-stage in silico screening to filter out compounds likely to fail later in development. acs.orgresearchgate.net AI platforms can also predict drug-target interactions, helping to identify new potential targets or off-targets for a given compound, and even generate optimal synthetic pathways for manufacturing. nih.govharvard.edu The integration of these AI/ML approaches will undoubtedly accelerate the journey of novel this compound analogues from concept to clinic.
Q & A
Q. What are the common synthetic routes for N-(2-aminoethyl)quinazolin-4-amine derivatives?
Synthesis typically involves condensation of 2-aminobenzonitrile derivatives with triethoxymethane, followed by amine substitution. For example, 6-nitroquinazolin-4-amines are synthesized via cyclization of 2-amino-5-nitrobenzonitrile with triethoxymethane, then condensed with amines like ethylenediamine to introduce the 2-aminoethyl group . Solvent-free methods using microwave irradiation can improve reaction efficiency and reduce purification steps .
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and amine connectivity (e.g., chemical shifts for NH groups at δ 6.5–7.5 ppm) .
- HRMS (ESI) : Validates molecular weight and purity (e.g., calculated vs. experimental m/z values within ±0.005 Da) .
- IR Spectroscopy : Identifies NH stretching (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Q. What structural features influence the biological activity of quinazolin-4-amine derivatives?
The 2-aminoethyl group enhances solubility and interaction with enzyme active sites (e.g., kinases or monoamine oxidases). Substituents on the quinazoline core (e.g., morpholinyl, pyridinyl) modulate selectivity and potency. For example, bulky substituents at the 6-position improve kinase inhibition by sterically blocking non-target binding .
Advanced Research Questions
Q. How can contradictory SAR findings in this compound studies be resolved?
Discrepancies often arise from assay conditions (e.g., enzyme isoform specificity) or substituent electronic effects. For kinase inhibitors, computational docking paired with mutagenesis studies can clarify binding interactions. For example, replacing a methoxy group with a chloro substituent may enhance c-Src affinity but reduce Abl selectivity due to altered π-π stacking .
Q. What strategies optimize synthetic yield for this compound derivatives under challenging conditions?
- Chlorination Optimization : Use of POCl₃ in anhydrous DMF at 80°C improves chlorination efficiency of the quinazoline core .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 min for cyclization steps) .
- Purification : Gradient elution with ethyl acetate/hexane mixtures (3:7 to 7:3) enhances separation of polar byproducts .
Q. What mechanisms underlie the enzyme inhibition by this compound derivatives?
For MAO-B inhibition, the 2-aminoethyl group undergoes oxidation to form a reactive intermediate that covalently binds to His or Cys residues in the active site. This is confirmed by cyanoborohydride stabilization of adducts and X-ray crystallography . For kinases, the quinazoline core acts as an ATP-mimetic, with the 2-aminoethyl side chain occupying a hydrophobic pocket near the gatekeeper residue .
Q. How is thermal stability assessed for this compound derivatives?
TGA-DSC Analysis : Determines decomposition temperatures (e.g., sharp single-stage decomposition above 300°C) and phase transitions. For example, endothermic peaks at 180–200°C correlate with melting points, while exothermic events above 300°C indicate oxidative degradation .
Q. How do in vitro and in vivo activities of this compound derivatives differ?
In vitro assays (e.g., enzymatic IC₅₀) may not predict in vivo efficacy due to pharmacokinetic factors. For anti-inflammatory agents, oral bioavailability in rats is improved by substituting the quinazoline core with hydrophilic groups (e.g., morpholinylpropoxy), enhancing solubility. In orthotopic pancreatic cancer models, compounds with t₁/₂ > 40 h show sustained tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
